molecular formula C26H17BrN2 B2628423 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine CAS No. 860783-92-2

13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine

Cat. No.: B2628423
CAS No.: 860783-92-2
M. Wt: 437.34
InChI Key: PATDCTBCEACWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts such as L-proline in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with similar DNA intercalating properties.

    Quinacrine: Known for its antimalarial and anticancer activities.

    Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase.

Uniqueness

13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine is unique due to its specific bromobenzyl substitution, which can enhance its binding affinity to DNA and potentially increase its therapeutic efficacy compared to other acridine derivatives .

Properties

IUPAC Name

13-[(4-bromophenyl)methyl]indolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATDCTBCEACWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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